molecular formula C17H18N4O3 B11015070 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one

Cat. No.: B11015070
M. Wt: 326.35 g/mol
InChI Key: CWUYCHHNPYCFOD-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is a complex organic compound that features an indole ring, an oxadiazole ring, and a morpholine ring. These structural components are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkyl or N-acyl morpholine derivatives.

Scientific Research Applications

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The indole and oxadiazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is unique due to the combination of its three distinct moieties, which confer a broad range of biological activities and potential applications. The presence of the indole ring enhances its ability to interact with biological targets, while the oxadiazole ring provides stability and additional binding interactions. The morpholine ring contributes to its solubility and pharmacokinetic properties .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C17H18N4O3/c22-16(21-7-9-23-10-8-21)4-3-15-19-17(20-24-15)13-2-1-12-5-6-18-14(12)11-13/h1-2,5-6,11,18H,3-4,7-10H2

InChI Key

CWUYCHHNPYCFOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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